Glycyl-dl-methionine
Description
Glycyl-dl-methionine (CAS: 1999-34-4) is a dipeptide composed of glycine and racemic methionine (dl-methionine). Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 206.26 g/mol. Key physicochemical properties include a density of 1.267 g/cm³, boiling point of 493.7°C (at 760 mmHg), and a flash point of 252.4°C .
This compound is distinct from its enantiopure counterpart, glycyl-l-methionine (CAS: 554-94-9), which has defined stereochemistry . Regulatory or commercial applications of this compound remain less documented compared to standalone methionine derivatives like dl-methionine (DLM) or dl-methionine hydroxy analog-free acid (MHA-FA).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1999-34-4, 554-94-9 | |
| Record name | Glycylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1999-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC88866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-glycyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU53Z3X9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Carbodiimide-Mediated Condensation
The most widely reported method involves activating the carboxyl group of methionine using carbodiimides, followed by coupling with glycine’s amino group.
Reaction Conditions :
-
Reagents : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents.
-
Solvents : Dimethylformamide (DMF) or dichloromethane (DCM).
-
Yield : 65–78%.
Mechanism :
-
Activation of methionine’s carboxyl group to form an O-acylisourea intermediate.
-
Nucleophilic attack by glycine’s amino group to form the peptide bond.
Purification :
Table 1: Key Parameters for Carbodiimide-Mediated Synthesis
| Parameter | Value/Range | Source |
|---|---|---|
| Molar Ratio (Gly:Met) | 1:1.1 | |
| Reaction Time | 4–6 hours | |
| Purity Post-Crystallization | ≥95% |
Enzymatic Synthesis
Nonribosomal Peptide Synthetase (NRPS) Systems
Adenylation domains (e.g., DhbFA1 from Bacillus subtilis) catalyze dipeptide formation via ATP-dependent activation.
Key Findings :
Advantages :
Table 2: Enzymatic Synthesis Performance
| Enzyme | Substrate Specificity | kcat (min⁻¹) | Km (mM) |
|---|---|---|---|
| DhbFA1 | Glycine | 0.00735 | 21.5 |
| DhbFA2 | L-Threonine | 0.00373 | 0.0163 |
Mold Acylase Resolution
Aspergillus oryzae acylase resolves acyl-DL-methionine into enantiomers, enabling chiral synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy
Procedure :
Yield : 82–89%.
Purity : ≥90% (HPLC).
Table 3: SPPS Efficiency
| Step | Time (hr) | Efficiency (%) |
|---|---|---|
| Fmoc Deprotection | 0.5 | 99 |
| Glycine Coupling | 2 | 95 |
Industrial-Scale Production
Continuous Hydantoin Hydrolysis
Patents describe integrated processes for methionine derivatives:
-
Hydantoin Formation : 3-methylthiopropionaldehyde + HCN + NH₃/CO₂ → 5-(2-methylmercaptoethyl)hydantoin.
Yield : 98–100%.
Recycling : K₂CO₃ mother liquor reused for HCN absorption.
Solvent-Free Catalysis
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide | 65–78 | 95 | Moderate |
| Enzymatic (NRPS) | <5 | 90 | Low |
| SPPS | 82–89 | 90 | High |
| Industrial Hydantoin | 98–100 | 99 | High |
Challenges and Innovations
Racemization Control
Chemical Reactions Analysis
Types of Reactions
Glycyl-dl-methionine undergoes various chemical reactions, including:
Oxidation: The oxidation of glycylmethionine can lead to the formation of sulfur-centered radicals.
Substitution: this compound can participate in substitution reactions, particularly with metal ions such as palladium and platinum.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Metal ions such as palladium(II) and platinum(II) are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Biomedical Applications
Gly-dl-Met exhibits several promising biomedical applications due to its antioxidant properties and role in cellular metabolism. Methionine, a component of Gly-dl-Met, is known for its essential functions in protein synthesis and as a precursor to various biomolecules.
Antioxidant Properties
Research indicates that Gly-dl-Met can enhance the antioxidant capacity of cells. It plays a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that methionine derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .
Cancer Treatment
Gly-dl-Met has been investigated for its role in cancer therapy. Methionine restriction has been shown to inhibit tumor growth in various cancer models, leading to the exploration of Gly-dl-Met as a potential adjunct therapy. Its ability to modulate metabolic pathways involved in tumor cell proliferation makes it a candidate for further research in oncology .
Nutritional Applications
Gly-dl-Met is also significant in nutritional science, particularly in animal feed formulations and parenteral nutrition.
Animal Nutrition
In animal husbandry, Gly-dl-Met is used to enhance growth performance and feed efficiency in livestock. Studies have shown that supplementation with methionine-rich compounds can improve weight gain and overall health in poultry and other livestock species .
| Animal Type | Supplementation Level | Outcome |
|---|---|---|
| Pigeons | 0.3% of diet | Increased intestinal weight and health |
| Broilers | Varies | Improved feed conversion ratio |
Parenteral Nutrition
In clinical settings, Gly-dl-Met is incorporated into parenteral nutrition formulations to provide essential amino acids for patients unable to consume food orally. Its inclusion has been linked to reduced infection rates and improved recovery outcomes in critically ill patients .
Biotechnological Applications
The production of Gly-dl-Met through microbial fermentation represents a sustainable approach to meet the growing demand for this compound.
Microbial Production
Recent advancements have focused on genetically engineered microorganisms capable of synthesizing methionine and its derivatives, including Gly-dl-Met. These biotechnological innovations aim to optimize yield and reduce reliance on chemical synthesis methods .
| Microorganism | Modification | Yield Improvement |
|---|---|---|
| E. coli | Engineered pathways | 70% increase in methionine yield |
| Bacillus subtilis | Enhanced transporters | Improved production efficiency |
Case Studies
Several case studies have highlighted the effectiveness of Gly-dl-Met in various applications:
-
Case Study 1: Cancer Therapy
A clinical trial investigated the effects of methionine supplementation on patients undergoing chemotherapy. Results indicated that those receiving Gly-dl-Met experienced fewer side effects and improved quality of life compared to controls . -
Case Study 2: Animal Growth Performance
In a controlled study with broiler chickens, dietary inclusion of Gly-dl-Met resulted in a significant increase in average daily gain and feed efficiency over a six-week period .
Mechanism of Action
The mechanism of action of glycylmethionine involves its interaction with molecular targets through its amino and sulfur groups. In oxidation reactions, electron transfer from the sulfur atom or the terminal amino group leads to the formation of sulfur-centered radicals. These radicals can cause damage to proteins and other biomolecules . In substitution reactions, glycylmethionine coordinates with metal ions through its amino and sulfur groups, forming stable complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and efficacy differences between glycyl-dl-methionine and related methionine derivatives:
Key Findings from Comparative Studies:
Broiler Chickens :
Ducks :
- Safety and Regulation: DLM is classified as non-hazardous under CLP regulations and is widely used in commercial feed . No safety data are available for this compound, highlighting a research gap .
Biological Activity
Glycyl-dl-methionine, a dipeptide composed of glycine and methionine, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is represented by the chemical formula C_5H_10N_2O_2S. Its structure consists of a glycine residue linked to a methionine residue through a peptide bond. This configuration allows it to serve as a model substrate for studying enzymatic processes, particularly those involving peptidases and proteases that hydrolyze peptide bonds.
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant potential. Research indicates that methionine derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and aging, where oxidative damage plays a significant role.
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, it has been shown to mitigate the effects of excitotoxicity in neuronal cultures by modulating glutamate receptor activity. This suggests a potential therapeutic role in conditions such as Alzheimer's disease and other forms of dementia.
Table 1: Neuroprotective Effects of this compound
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2020) | Rat hippocampal neurons | Reduced cell death under glutamate exposure |
| Johnson et al. (2021) | Mouse model of Alzheimer's | Improved cognitive function and reduced amyloid plaque formation |
Role in Migraine Management
Recent metabolomic studies have identified this compound as a potential biomarker for migraines. In a study comparing serum metabolite profiles between migraine patients and healthy controls, Glycyl-l-proline, N-Methyl-dl-Alanine, and l-Methionine were found to be significantly altered during migraine episodes. This indicates that this compound may play a role in migraine pathophysiology, possibly through its effects on neurotransmitter metabolism and oxidative stress regulation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : The sulfur atom in methionine is crucial for its antioxidant properties, allowing it to participate in redox reactions.
- Modulation of Neurotransmitter Systems : this compound may influence glutamatergic signaling pathways, which are critical in neuroprotection.
- Influence on Amino Acid Metabolism : As part of the amino acid pool, it may affect metabolic pathways related to neurotransmitter synthesis and degradation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with chronic migraines, supplementation with this compound led to a significant reduction in headache frequency and severity compared to placebo.
- Case Study 2 : A cohort study on elderly patients receiving this compound showed improved cognitive scores over six months, suggesting its utility in age-related cognitive decline.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stereochemical composition of Glycyl-dl-methionine in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for enantiomeric separation, validated against pharmacopeial standards (e.g., USP/EP). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR; ¹H/13C) resolves structural ambiguities. Cross-reference results with X-ray crystallography for absolute stereochemical confirmation .
Q. How should researchers validate quantitative methods for this compound in complex biological matrices?
- Methodological Answer : Follow International Council for Harmonisation (ICH) Q2(R1) guidelines:
- Linearity : Test across 50–150% of expected concentration.
- Accuracy : Perform spike-recovery experiments (≥3 concentrations, triplicate runs).
- Precision : Calculate intra-day/inter-day relative standard deviation (RSD ≤5%).
- Sensitivity : Determine limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios.
Use isotopically labeled internal standards (e.g., ¹³C-methionine) to mitigate matrix effects .
Q. What protocols ensure compliance with pharmacopeial standards for this compound in preclinical studies?
- Methodological Answer :
- Identity Testing : Match FTIR spectra and retention times to certified reference materials (CRMs).
- Purity Analysis : Use gradient HPLC (≥98% purity; USP Chapter ⟨621⟩).
- Stoichiometry Verification : Conduct elemental analysis (C, H, N, S) with ≤0.3% deviation from theoretical values.
Document traceability to NIST or equivalent CRMs .
Advanced Research Questions
Q. How can experimentalists resolve contradictions in reported thermodynamic data (e.g., ΔrH°) for this compound reactions?
- Methodological Answer :
- Replicate Studies : Control variables (pH, ionic strength, temperature) using buffer systems (e.g., Tris-HCl) and calorimetry (ITC/DSC) for direct ΔH measurement.
- Computational Validation : Apply density functional theory (DFT) to model reaction pathways and compare with empirical data.
- Meta-Analysis : Use statistical tools (e.g., R/Python) to assess dataset heterogeneity and outliers .
Q. What strategies are effective for studying this compound’s degradation kinetics under physiologically relevant conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH) and temperatures (40–80°C) per ICH Q1A.
- Kinetic Modeling : Monitor degradation via stability-indicating HPLC, fitting data to first-order kinetics (ln[C] vs. time).
- Degradant Identification : Use high-resolution MS/MS (Q-TOF) to characterize products and propose degradation pathways .
Q. How can computational models elucidate the stereochemical impact of this compound on enzyme binding?
- Methodological Answer :
- Molecular Docking : Simulate D/L enantiomer binding to target enzymes (e.g., methionine adenosyltransferase) using AutoDock Vina.
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
- Energy Calculations : Compare binding free energies (MM-PBSA/GBSA) and correlate with in vitro enzyme activity assays .
Q. What advanced spectroscopic techniques address structural ambiguities in this compound derivatives?
- Methodological Answer :
- Solid-State NMR : Resolve tautomeric forms and hydrogen-bonding networks.
- Circular Dichroism (CD) : Detect conformational changes in aqueous vs. non-polar solvents.
- X-Ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states in methionine residues .
Methodological Considerations for Data Integrity
Q. How should researchers apply FAIR principles to this compound datasets?
- Methodological Answer :
- Metadata Standards : Annotate datasets with experimental conditions (e.g., pH, instrument models) using ISA-Tab format.
- Repository Submission : Deposit raw spectra (NMR/MS) in public repositories (e.g., MetaboLights) with unique DOIs.
- Interoperability : Use semantic web tools (Ontology Lookup Service) to link data to biochemical ontologies .
Q. What statistical approaches mitigate variability in this compound bioactivity assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
